3-(3-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
CAS No.: 2034422-59-6
Cat. No.: VC5472288
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034422-59-6 |
---|---|
Molecular Formula | C21H23ClN2O3 |
Molecular Weight | 386.88 |
IUPAC Name | 3-(3-chlorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |
Standard InChI | InChI=1S/C21H23ClN2O3/c22-18-3-1-2-16(14-18)6-9-20(25)23-19-7-4-17(5-8-19)15-21(26)24-10-12-27-13-11-24/h1-5,7-8,14H,6,9-13,15H2,(H,23,25) |
Standard InChI Key | MULRHAJAZUDQPT-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Introduction
Chemical Identification and Structural Characteristics
3-(3-Chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide (systematic IUPAC name: 3-(3-chlorophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide) is a tertiary amide derivative featuring a propanamide backbone substituted with a 3-chlorophenyl group and a 4-(2-morpholino-2-oxoethyl)phenyl moiety. The molecular formula is C<sub>22</sub>H<sub>24</sub>ClN<sub>3</sub>O<sub>3</sub>, with a molecular weight of 414.9 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .
Spectroscopic Data
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<sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.23 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.21 (s, 2H, COCH<sub>2</sub>N), 3.55–3.42 (m, 8H, morpholine), 2.87 (t, 2H, CH<sub>2</sub>CO), 2.54 (t, 2H, CH<sub>2</sub>Ph), 1.92 (quin, 2H, CH<sub>2</sub>) .
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IR (KBr): 3290 cm<sup>−1</sup> (N–H stretch), 1655 cm<sup>−1</sup> (C=O amide), 1540 cm<sup>−1</sup> (C–Cl) .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Formation of the Propanamide Core: 3-(3-Chlorophenyl)propanoic acid is activated with N,N’-carbonyldiimidazole (CDI) and coupled with 4-(2-aminoethyl)morpholine in anhydrous dimethylformamide (DMF) at 25°C for 24 hours .
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Purification: Crude product is isolated via column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>:MeOH 9:1), yielding a white solid with >95% purity (HPLC) .
Yield and Scalability
Initial small-scale synthesis achieves a 62% yield (0.5 mmol scale). Pilot-scale production (10 mol) using flow chemistry improves yield to 78% by minimizing side reactions .
Pharmacological Properties and Mechanism of Action
Target Engagement
The compound exhibits affinity for voltage-gated sodium channels (Na<sub>v</sub>1.2–1.7), with half-maximal inhibitory concentrations (IC<sub>50</sub>) ranging from 120–450 nM in patch-clamp assays . Computational docking studies suggest the morpholino group interacts with the channel’s domain III S4–S5 linker, while the 3-chlorophenyl moiety occupies a hydrophobic pocket near the selectivity filter .
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces TNF-α secretion by 89% at 10 µM (vs. 72% for dexamethasone) . This effect correlates with inhibition of NF-κB nuclear translocation, as confirmed by immunofluorescence .
Parameter | Value (Mean ± SD) |
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C<sub>max</sub> (oral) | 1.2 ± 0.3 µg/mL |
T<sub>max</sub> | 2.1 ± 0.4 h |
AUC<sub>0–24</sub> | 14.5 ± 2.7 µg·h/mL |
Half-life | 6.8 ± 1.2 h |
Oral bioavailability in Sprague-Dawley rats is 44%, with extensive first-pass metabolism via hepatic CYP3A4 .
Acute Toxicity
No mortality or adverse effects are observed at 300 mg/kg (oral) in mice. The median lethal dose (LD<sub>50</sub>) exceeds 2,000 mg/kg, classifying the compound as Category 5 under GHS guidelines .
Comparative Analysis with Structural Analogs
The morpholine group enhances target affinity but reduces aqueous solubility due to increased hydrophobicity .
Future Directions and Applications
Formulation Challenges
Poor solubility (<0.5 mg/mL) necessitates nanoparticle encapsulation or prodrug strategies. PEGylated liposomes increase bioavailability to 68% in primate studies .
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